molecular formula C11H8FNO3 B3426296 Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate CAS No. 517870-16-5

Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Cat. No. B3426296
CAS RN: 517870-16-5
M. Wt: 221.18 g/mol
InChI Key: NBLMSLSUZWYTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate” is a chemical compound with the linear formula C11H8FNO3 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . The compound is in solid form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC(=O)c1cc(on1)-c2ccc(F)cc2 . The InChI representation is 1S/C11H8FNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources I found.

Scientific Research Applications

Fluorescent Chemosensors

One notable application of compounds related to Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is in the development of fluorescent chemosensors. For example, derivatives of 4-Methyl-2,6-diformylphenol (DFP), which share structural similarities with this compound, have been utilized to create chemosensors. These chemosensors can detect a variety of analytes, including metal ions (Zn2+, Cu2+, Al3+, Mg2+, Hg2+), anions (N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, AsO33−), and neutral molecules such as mandelic acid, cysteine, and glutathione, due to their high selectivity and sensitivity (Roy, 2021).

Anticancer Agents

Isoxazoline derivatives, which are structurally related to this compound, have been extensively studied for their anticancer properties. These compounds, found in natural products, have shown promise as potential chemotherapeutic agents. Research highlights the importance of isoxazoline derivatives in medicinal chemistry for their anticancer activity, offering insights into synthetic pathways and structural-activity relationships (Kaur et al., 2014).

Synthesis of Heterocycles

Research into the synthesis of various heterocycles often involves compounds like this compound. For instance, studies on 5,5′-Methylene-bis(benzotriazole) reveal methods for preparing metal passivators and light-sensitive materials, indicating the utility of related compounds in green chemistry and the development of environmentally benign processes (Gu et al., 2009).

Biopolymer Modification

The modification of biopolymers, such as xylan derivatives, has been explored using techniques that may involve or relate to the chemistry of this compound. These modifications yield biopolymer ethers and esters with specific functional properties, applicable in drug delivery and as antimicrobial agents (Petzold-Welcke et al., 2014).

Safety and Hazards

The compound is classified as a combustible solid . It has a WGK classification of 3 . The flash point is not applicable . Buyers are responsible for confirming the product identity and/or purity .

Mechanism of Action

Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a chemical compound with the linear formula C11H8FNO3 . This article aims to provide a comprehensive review of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

properties

IUPAC Name

methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLMSLSUZWYTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182891
Record name 3-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

517870-16-5
Record name 3-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517870-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxylic acid, 5-(4-fluorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Reactant of Route 4
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.